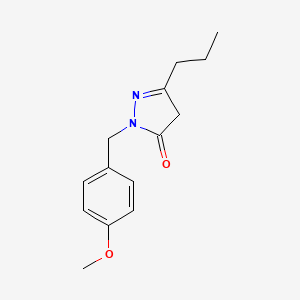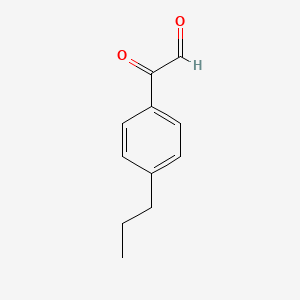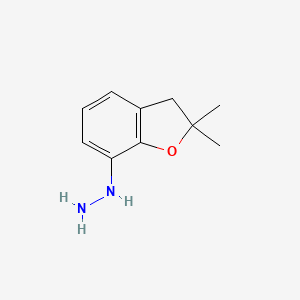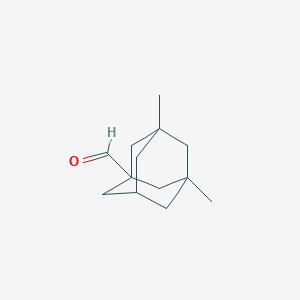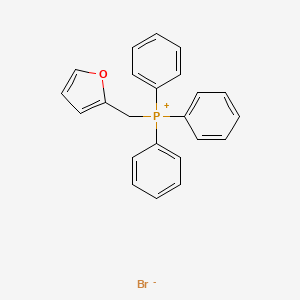
(Furan-2-ylmethyl)triphenylphosphoniumbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Furan-2-ylmethyl)triphenylphosphoniumbromide is a quaternary phosphonium salt that has garnered interest in various fields of chemistry due to its unique properties and applications. This compound is characterized by the presence of a furfuryl group attached to a triphenylphosphonium moiety, with bromide as the counterion. It is known for its utility in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Furan-2-ylmethyl)triphenylphosphoniumbromide can be synthesized through the reaction of triphenylphosphine with furfuryl bromide. The reaction typically involves the following steps:
- Dissolving triphenylphosphine in an appropriate solvent such as tetrahydrofuran (THF).
- Adding furfuryl bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolating the product by filtration and recrystallization to obtain pure furfuryltriphenylphosphonium bromide.
Industrial Production Methods: While specific industrial production methods for furfuryltriphenylphosphonium bromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (Furan-2-ylmethyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific examples are less common.
Wittig Reactions: As a phosphonium salt, it is particularly useful in Wittig reactions to form alkenes from aldehydes or ketones.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Mild oxidizing agents can be used for oxidation reactions.
Wittig Reagents: In Wittig reactions, the compound acts as a ylide precursor, reacting with carbonyl compounds under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted furfuryltriphenylphosphonium compounds can be formed.
Alkenes: In Wittig reactions, the major products are alkenes with specific stereochemistry.
Applications De Recherche Scientifique
(Furan-2-ylmethyl)triphenylphosphoniumbromide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: Utilized in the synthesis of advanced materials and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of furfuryltriphenylphosphonium bromide primarily involves its role as a phosphonium ylide precursor in Wittig reactions. The ylide formed from the compound reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include:
Formation of Ylide: The phosphonium salt reacts with a base to form the ylide.
Reaction with Carbonyl Compounds: The ylide then reacts with aldehydes or ketones to form alkenes through a [2+2] cycloaddition mechanism.
Comparaison Avec Des Composés Similaires
(Furan-2-ylmethyl)triphenylphosphoniumbromide can be compared with other similar phosphonium salts, such as:
Methyltriphenylphosphonium Bromide: Used in similar Wittig reactions but with different alkyl groups.
Benzyltriphenylphosphonium Bromide: Another phosphonium salt with a benzyl group, used in organic synthesis.
Allyltriphenylphosphonium Bromide: Contains an allyl group and is used in specific synthetic applications.
Uniqueness: this compound is unique due to the presence of the furfuryl group, which imparts specific reactivity and properties, making it suitable for specialized applications in organic synthesis and material science.
Propriétés
Numéro CAS |
18138-86-8 |
|---|---|
Formule moléculaire |
C23H20BrOP |
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
furan-2-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H20OP.BrH/c1-4-12-21(13-5-1)25(19-20-11-10-18-24-20,22-14-6-2-7-15-22)23-16-8-3-9-17-23;/h1-18H,19H2;1H/q+1;/p-1 |
Clé InChI |
BELIOTJZMYBGQS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=CO2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


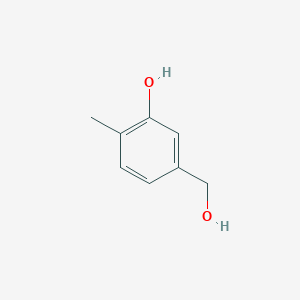
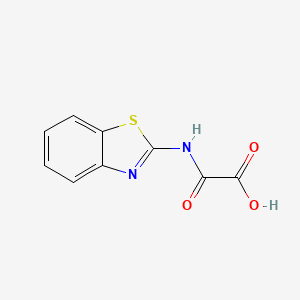
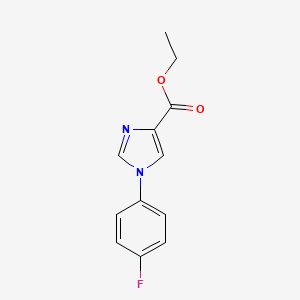
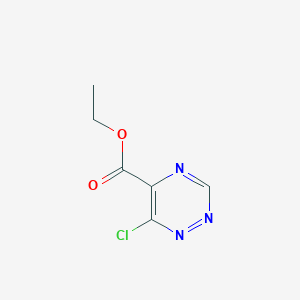
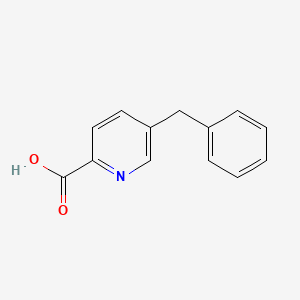
![3-bromo-1-(tert-butyldimethylsilyl)-5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8775355.png)
![1H-Pyrrolo[2,3-b]pyridine-2-propanoic acid, 6-chloro-1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-, ethyl ester](/img/structure/B8775361.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B8775369.png)
